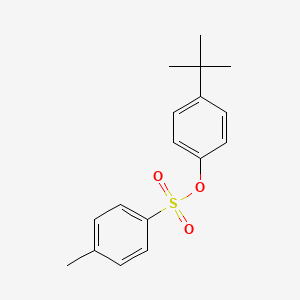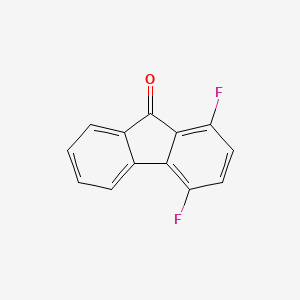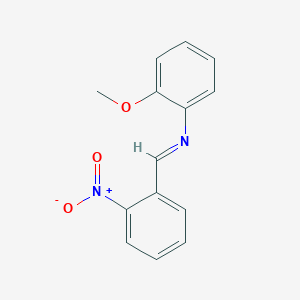![molecular formula C14H19Cl3N2O2 B11950977 N-[1-(tert-butylamino)-2,2,2-trichloroethyl]-4-methoxybenzamide](/img/structure/B11950977.png)
N-[1-(tert-butylamino)-2,2,2-trichloroethyl]-4-methoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[1-(tert-butylamino)-2,2,2-trichloroethyl]-4-methoxybenzamide is a synthetic organic compound with the molecular formula C14H19Cl3N2O2 It is characterized by the presence of a tert-butylamino group, a trichloroethyl group, and a methoxybenzamide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(tert-butylamino)-2,2,2-trichloroethyl]-4-methoxybenzamide typically involves the reaction of 4-methoxybenzoic acid with tert-butylamine and trichloroacetyl chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general steps include:
Esterification: 4-methoxybenzoic acid is esterified with methanol in the presence of a strong acid catalyst to form methyl 4-methoxybenzoate.
Amidation: The ester is then reacted with tert-butylamine to form the corresponding amide.
Chlorination: Finally, the amide is treated with trichloroacetyl chloride to introduce the trichloroethyl group, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
N-[1-(tert-butylamino)-2,2,2-trichloroethyl]-4-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced amines or other reduced products.
Substitution: The trichloroethyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used in substitution reactions under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-[1-(tert-butylamino)-2,2,2-trichloroethyl]-4-methoxybenzoic acid, while reduction may produce N-[1-(tert-butylamino)-2,2,2-trichloroethyl]-4-methoxybenzylamine.
Aplicaciones Científicas De Investigación
N-[1-(tert-butylamino)-2,2,2-trichloroethyl]-4-methoxybenzamide has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including its role as a lead compound in drug discovery.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of N-[1-(tert-butylamino)-2,2,2-trichloroethyl]-4-methoxybenzamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use. Further research is needed to elucidate the detailed mechanism of action.
Comparación Con Compuestos Similares
N-[1-(tert-butylamino)-2,2,2-trichloroethyl]-4-methoxybenzamide can be compared with other similar compounds, such as:
- N-[1-(tert-butylamino)-2,2,2-trichloroethyl]-2-methoxybenzamide
- N-[1-(tert-butylamino)-2,2,2-trichloroethyl]-3-methoxybenzamide
- N-[1-(tert-butylamino)-2,2,2-trichloroethyl]-4-methylbenzamide
These compounds share similar structural features but differ in the position or nature of substituents on the benzamide ring. The unique combination of substituents in this compound contributes to its distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C14H19Cl3N2O2 |
|---|---|
Peso molecular |
353.7 g/mol |
Nombre IUPAC |
N-[1-(tert-butylamino)-2,2,2-trichloroethyl]-4-methoxybenzamide |
InChI |
InChI=1S/C14H19Cl3N2O2/c1-13(2,3)19-12(14(15,16)17)18-11(20)9-5-7-10(21-4)8-6-9/h5-8,12,19H,1-4H3,(H,18,20) |
Clave InChI |
NZIGFOLZPDFIQW-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)NC(C(Cl)(Cl)Cl)NC(=O)C1=CC=C(C=C1)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![ethyl (2E)-3-[2-(diphenylmethylene)hydrazino]-2-butenoate](/img/structure/B11950901.png)








![1-Methyl-4-[(4-methylbenzyl)sulfonyl]benzene](/img/structure/B11950957.png)

![n-[2-(Tetradecyloxy)phenyl]acetamide](/img/structure/B11950970.png)

